4-Heptenal diethyl acetal 4-Heptenal diethyl acetal 7, 7-Diethoxy-3-heptene, also known as 4-heptenal diethyl acetal or fema 3349, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 7, 7-Diethoxy-3-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7, 7-diethoxy-3-heptene is primarily located in the membrane (predicted from logP). 7, 7-Diethoxy-3-heptene has a creamy, cucumber seed, and dry taste.
Brand Name: Vulcanchem
CAS No.: 18492-65-4
VCID: VC21070222
InChI: InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
SMILES: CCC=CCCC(OCC)OCC
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

4-Heptenal diethyl acetal

CAS No.: 18492-65-4

Cat. No.: VC21070222

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

4-Heptenal diethyl acetal - 18492-65-4

Specification

Description 7, 7-Diethoxy-3-heptene, also known as 4-heptenal diethyl acetal or fema 3349, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 7, 7-Diethoxy-3-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7, 7-diethoxy-3-heptene is primarily located in the membrane (predicted from logP). 7, 7-Diethoxy-3-heptene has a creamy, cucumber seed, and dry taste.
CAS No. 18492-65-4
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name (Z)-7,7-diethoxyhept-3-ene
Standard InChI InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
Standard InChI Key BOALWZNGHWYCRG-FPLPWBNLSA-N
Isomeric SMILES CC/C=C\CCC(OCC)OCC
SMILES CCC=CCCC(OCC)OCC
Canonical SMILES CCC=CCCC(OCC)OCC

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